Pseudotropine is synthesized from tropinone through various chemical reactions, including reduction processes. It can also be isolated from plant sources within the Solanaceae family, which are known for producing tropane alkaloids. The classification of pseudotropine hydrochloride falls under alkaloids, specifically tropane alkaloids, which are recognized for their psychoactive properties and medicinal uses.
The synthesis of pseudotropine hydrochloride typically involves several steps:
The reduction process often employs catalysts like Raney nickel in an organic solvent such as ethanol. The reaction conditions are meticulously controlled to ensure high yield and purity. For example, heating at specific temperatures (around 150 °C) under reflux conditions promotes esterification reactions effectively.
Pseudotropine hydrochloride has a complex molecular structure characterized by a bicyclic system composed of a nitrogen atom within the ring structure. The molecular formula for pseudotropine is , and when in the hydrochloride form, it includes an additional chloride ion.
Pseudotropine hydrochloride undergoes various chemical reactions that include:
Common reagents used in these reactions include:
The mechanism of action for pseudotropine hydrochloride involves its interaction with specific receptors in biological systems. It can modulate neurotransmitter systems by binding to receptors associated with acetylcholine pathways, leading to various physiological effects such as changes in heart rate and cognitive function. The precise targets may vary based on the biological context and the specific interactions involved.
Relevant data includes its melting point and solubility characteristics that make it suitable for various applications in research and industry.
Pseudotropine hydrochloride has several scientific uses:
Cytochrome P450 monooxygenases (CYPs) catalyze critical oxidative modifications in pseudotropine-derived alkaloid biosynthesis. These heme-thiolate enzymes facilitate N-demethylation and ring hydroxylation reactions, enabling the formation of structurally diverse N-demethylated tropane alkaloids. In Atropa belladonna, CYP82M3 was identified as a key enzyme responsible for the N-demethylation of pseudotropine-derived alkaloids, converting tropine into N-demethylated intermediates that serve as precursors for novel alkaloid scaffolds [3]. This reaction initiates a specialized metabolic subnetwork localized in root tissues, distinct from the classical hyoscyamine/scopolamine pathway [3].
A parallel CYP-mediated mechanism involves CYP72AB1, which hydroxylates the tropane ring at position C-6/C-7. This hydroxylation enables subsequent epoxidation and glycosylation steps, ultimately leading to calystegine biosynthesis—a class of polyhydroxylated nortropane alkaloids with glycosidase inhibitory activity [1]. The spatial separation of these CYP reactions within root-specific cell types highlights the compartmentalization of pseudotropine metabolism.
Table 1: Cytochrome P450 Enzymes Involved in Pseudotropine Modifications
Enzyme | Reaction | Subcellular Localization | Biological Function |
---|---|---|---|
CYP82M3 | N-demethylation | Root endoplasmic reticulum | Initiates N-demethylated alkaloid pathway |
CYP72AB1 | C-6/C-7 hydroxylation | Root vacuolar membrane | Enables calystegine biosynthesis |
CYP80F1 | Epoxidation of littorine | Lateral root cells | Facilitates hyoscyamine formation |
The functional diversification of CYPs in tropane alkaloid-producing plants exemplifies evolutionary adaptation in specialized metabolism. Metabolite correlation network analyses in Datura innoxia revealed that pseudotropine-derived alkaloid accumulation is independently regulated from hyoscyamine biosynthesis, with CYPs serving as gatekeepers between these parallel pathways [1] [3].
Tropinone reductases catalyze the branch-point reaction in tropane alkaloid biosynthesis, where tropinone undergoes stereospecific reduction to form either tropine (3α-isomer) or pseudotropine (3β-isomer). Two genetically distinct isoforms govern this bifurcation:
Gene expression analyses across Solanaceae species (Atropa belladonna, Datura stramonium, Hyoscyamus niger) demonstrate tissue-specific regulation of these isoforms. Tropinone Reductase I expression dominates in pericycle and xylem-associated cells of lateral roots, coinciding with hyoscyamine accumulation zones. Conversely, Tropinone Reductase II shows preferential expression in root apical meristems and epidermal layers, aligning with pseudotropine-derived alkaloid distribution [1]. Methyl jasmonate elicitation experiments (150 µM) upregulated Tropinone Reductase II transcripts by 4.2-fold in Datura stramonium roots within 24 hours, confirming jasmonate-responsive elements in the gene promoter region [7].
Table 2: Functional Characteristics of Tropinone Reductase Isoforms in Solanaceae
Isoform | Product | Co-factor Specificity | Expression Hotspot | Downstream Alkaloids |
---|---|---|---|---|
Tropinone Reductase I | Tropine | NADPH-dependent | Pericycle/xylem cells | Hyoscyamine, scopolamine |
Tropinone Reductase II | Pseudotropine | NADPH-dependent | Root meristem/epidermis | Calystegines, N-demethylated alkaloids |
Evolutionary analyses indicate that Tropinone Reductase I and Tropinone Reductase II arose through gene duplication events preceding Solanaceae diversification. While both enzymes share 60-70% amino acid sequence identity, their active site configurations determine stereoselectivity: Tropinone Reductase II contains a conserved valine-phenylalanine motif that sterically favors pseudotropine formation [7].
Pseudotropine-derived alkaloid biosynthesis exhibits precise subcellular compartmentalization:
This spatial organization prevents metabolic cross-talk between pseudotropine and tropine pathways. Transporter studies in Atropa belladonna root vesicles identified a proton antiport system that preferentially accumulates pseudotropine derivatives at concentrations 18-fold higher than cytosolic levels [3]. Metabolite correlation network analysis further demonstrated that pseudotropine-derived alkaloids form a co-regulated subnetwork physically separated from hyoscyamine biosynthetic enzymes [3].
Tropane alkaloid biosynthesis evolved independently in Solanaceae (e.g., Atropa, Datura) and Erythroxylaceae (Erythroxylum coca), as evidenced by distinct pseudotropine utilization strategies:
Erythroxylaceae Pseudotropine Metabolism:
The catalytic innovation is particularly evident in pseudotropine-forming reductases: Solanaceae Tropinone Reductase II (SDR family) and Erythroxylaceae methylecgonone reductase (AKR family) share no sequence homology (<15% identity) despite catalyzing chemically analogous reductions [6]. This exemplifies convergent evolution of tropane alkaloid biosynthesis. Phylogenomic analyses confirm that Solanaceae and Erythroxylaceae tropane alkaloid pathways emerged 100 million years after their taxonomic divergence, supporting independent recruitment of enzymes from different protein families [6] [7].
Table 3: Comparative Analysis of Pseudotropine Utilization in Plant Families
Feature | Solanaceae | Erythroxylaceae | Evolutionary Implication |
---|---|---|---|
Key enzyme type | Short-chain dehydrogenase | Aldo-keto reductase | Independent enzyme recruitment |
Tissue localization | Root meristems/epidermis | Young expanding leaves | Organ-specific pathway evolution |
Major end products | Calystegines, N-demethylated alkaloids | Cocaine, cinnamoylcocaine | Functional divergence |
Pseudotropine activation | Glucose ester conjugation | Coenzyme A thioester | Distinct biochemical mechanisms |
The acyltransferase step further highlights evolutionary divergence: Solanaceae utilizes glucosyltransferases (e.g., UGT84A27) for glucose ester formation prior to pseudotropine conjugation, whereas Erythroxylaceae employs benzoyl-CoA-dependent acyltransferases [3] [9]. These fundamental biochemical differences confirm the polyphyletic origin of tropane alkaloid biosynthesis.
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